1-[4-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE
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Overview
Description
1-[4-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE is a complex organic compound that features a fluorophenyl group, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE typically involves multiple steps. One common route includes the reaction of 4-fluorobenzenesulfonyl chloride with piperidine to form 1-(4-fluorophenylsulfonyl)piperidine . This intermediate can then be further reacted with piperazine and ethanone derivatives under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[4-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenylsulfonyl)piperidine: Shares the fluorophenyl and sulfonyl groups but lacks the piperazine and ethanone moieties.
1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid: Contains a carboxylic acid group, making it structurally similar but functionally distinct.
Uniqueness
1-[4-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)PIPERIDINO]-1-ETHANONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
1-[4-[4-(4-fluorophenyl)sulfonylpiperazine-1-carbonyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O4S/c1-14(23)20-8-6-15(7-9-20)18(24)21-10-12-22(13-11-21)27(25,26)17-4-2-16(19)3-5-17/h2-5,15H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGPGCGDFPYASK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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